6-Nitroso-6-azaspiro[2.5]octane
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Overview
Description
6-Nitroso-6-azaspiro[2.5]octane is a compound with a unique structure that has attracted the attention of researchers in various fields of research and industry.
Preparation Methods
The synthesis of 6-Nitroso-6-azaspiro[2.5]octane can be achieved through various methods. One common approach involves the oxidation of amino precursors or the reduction of nitro precursors . Another method includes the direct nitrosation of the corresponding azaspiro compound. Industrial production methods may involve solvent-free solid-state preparative methods combined with purification techniques .
Chemical Reactions Analysis
6-Nitroso-6-azaspiro[2.5]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitrosyl chloride for nitrosation and metal catalysts for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Nitroso-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. For example, as an agonist of the human glucagon-like peptide-1 receptor, it activates this receptor, leading to the regulation of glucose metabolism . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
6-Nitroso-6-azaspiro[2.5]octane can be compared with other similar compounds, such as spirofused piperazine and diazepane amides, which are also used as selective histamine-3 receptor antagonists . These compounds share a similar spirocyclic scaffold but differ in their specific functional groups and biological activities. The uniqueness of 6-Nitroso-6-azaspiro[2
List of Similar Compounds::Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-nitroso-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H12N2O/c10-8-9-5-3-7(1-2-7)4-6-9/h1-6H2 |
InChI Key |
ZWONKTYIGVNSKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN(CC2)N=O |
Origin of Product |
United States |
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